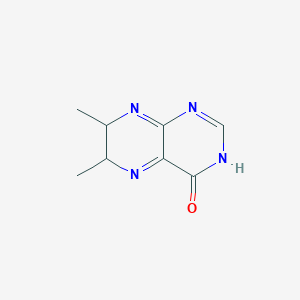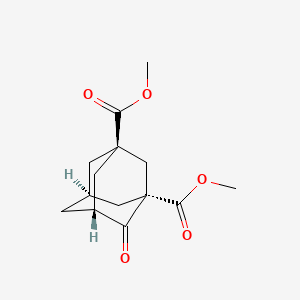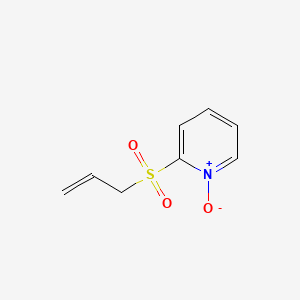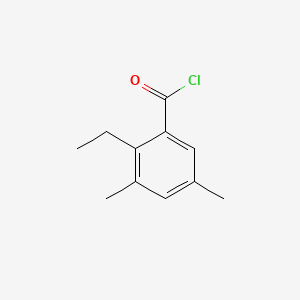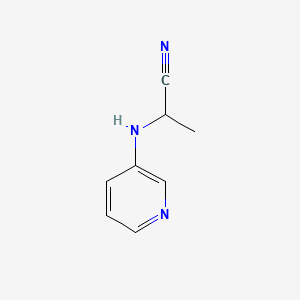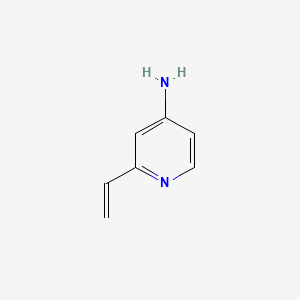
Titanium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.O is a useful research compound. Its molecular formula is C30H39N3O6Ti and its molecular weight is 585.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Reduction: Reduction reactions can modify the oxidation state of titanium, affecting the compound’s reactivity and properties.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other functional groups, altering its chemical behavior. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions[][1].
Wissenschaftliche Forschungsanwendungen
Titanium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.O has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, improving the properties of polymers.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical research, particularly in studying enzyme interactions and protein modifications.
Medicine: Its potential as a drug delivery agent is being explored, leveraging its ability to form stable complexes with various pharmaceuticals.
Industry: It is employed in the production of high-performance materials, coatings, and adhesives, enhancing their mechanical and chemical properties[][1].
Vergleich Mit ähnlichen Verbindungen
Compared to other organotitanium compounds, Titanium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.O stands out due to its unique combination of ligands, which confer specific reactivity and stability. Similar compounds include:
Titanium tetraisopropoxide: Used in similar applications but with different reactivity due to its isopropoxide ligands.
Titanium tetrabutoxide: Another common titanium compound with distinct properties and uses.
Titanium(IV) oxide: Widely used in pigments and as a photocatalyst, but with different chemical behavior due to its oxide form[][1].
Eigenschaften
CAS-Nummer |
107525-86-0 |
|---|---|
Molekularformel |
C30H39N3O6Ti |
Molekulargewicht |
585.5 g/mol |
IUPAC-Name |
3-aminophenolate;2,2-bis(prop-2-enoxymethyl)butan-1-olate;titanium(4+) |
InChI |
InChI=1S/C12H21O3.3C6H7NO.Ti/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*7-5-2-1-3-6(8)4-5;/h4-5H,1-2,6-11H2,3H3;3*1-4,8H,7H2;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
RUJFFQKEGVXJKJ-UHFFFAOYSA-K |
SMILES |
CCC(CO)(COCC=C)COCC=C.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.[Ti] |
Kanonische SMILES |
CCC(C[O-])(COCC=C)COCC=C.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


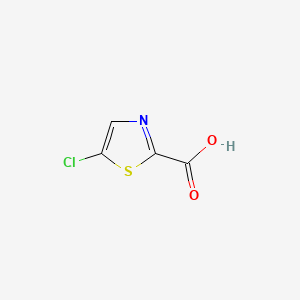
![(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560735.png)
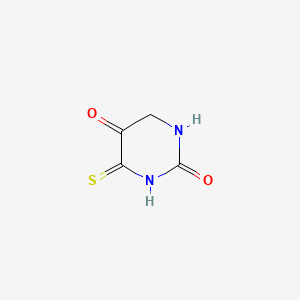
![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B560742.png)
